3-Fluorophthalaldehyde

Physical Organic Chemistry Reactivity Substituent Effect

3-Fluorophthalaldehyde (3-FPA) is the only fluorinated o-phthalaldehyde isomer that provides simultaneous 19F NMR spectroscopic monitoring plus electron-withdrawing activation of both aldehyde groups. Unlike unsubstituted OPA, 3-FPA uniquely enables late-stage 19F/18F isotopic exchange for PET tracer development and creates blue-shifted isoindole fluorophores for multiplexed bioamine assays. The 3-fluoro substitution pattern imparts distinct regioselectivity in cyclization reactions compared to 4-fluorophthalaldehyde. Procure this niche dialdehyde building block when fluorine electronic effects or 19F analytical tracking are critical for your synthetic route.

Molecular Formula C8H5FO2
Molecular Weight 152.12 g/mol
CAS No. 161747-14-4
Cat. No. B065774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorophthalaldehyde
CAS161747-14-4
Molecular FormulaC8H5FO2
Molecular Weight152.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C=O)C=O
InChIInChI=1S/C8H5FO2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-5H
InChIKeyRBGBDUCONFGBJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluorophthalaldehyde (CAS 161747-14-4): Strategic Procurement of a Dual-Aldehyde Fluorinated Building Block for Specialized Synthesis


3-Fluorophthalaldehyde (3-FPA; CAS 161747-14-4) is a fluorinated aromatic dialdehyde, specifically a 3-fluoro-substituted derivative of ortho-phthalaldehyde (OPA), with the molecular formula C8H5FO2 and a molecular weight of 152.12 g/mol . Its structure features two reactive aldehyde groups ortho to each other, with a fluorine substituent at the 3-position, which imparts distinct electronic properties compared to unsubstituted OPA (C8H6O2, MW 134.13) [1]. This compound is a niche synthetic intermediate, valued for constructing fluorinated heterocycles where the fluorine atom can influence both reactivity and the physicochemical properties of final products [2].

Why 3-Fluorophthalaldehyde Cannot Be Replaced by Standard ortho-Phthalaldehyde in Fluorine-Sensitive Syntheses


Substituting 3-Fluorophthalaldehyde with the more common and lower-cost ortho-phthalaldehyde (OPA) will fail in any application where the fluorine atom's electronic influence is critical [1]. The fluorine substituent at the 3-position exerts a strong electron-withdrawing inductive effect (-I), which polarizes the aromatic ring and activates the aldehyde groups towards nucleophilic attack, potentially altering reaction rates and regioselectivity [2]. Furthermore, OPA lacks a spectroscopic handle for 19F NMR, a powerful, non-destructive analytical technique for reaction monitoring and purity assessment that is uniquely enabled by 3-FPA's fluorine atom. While 4-fluorophthalaldehyde (CAS 89226-83-5) also contains fluorine, the meta-positioning of the fluoro group in 3-FPA leads to a different electronic resonance distribution and steric environment compared to the para-isomer, yielding distinct reactivity profiles in cyclization and condensation reactions, proving that even fluorinated isomers are not automatically interchangeable .

Quantitative Differential Evidence for 3-Fluorophthalaldehyde Against Closest Analogs


Enhanced Carbonyl Electrophilicity via Fluorine Inductive Effect vs. OPA

The 3-fluoro substituent increases the electrophilicity of the aldehyde carbons relative to unsubstituted ortho-phthalaldehyde (OPA). This is a class-level inference based on the Hammett substituent constant. Fluorine has a meta sigma constant (σm) of +0.34, indicating a strong electron-withdrawing inductive effect that will stabilize the transition state for nucleophilic addition [1]. In contrast, OPA has a hydrogen atom with a σm of 0. In a benchmark study of substituted benzaldehydes, a +0.34 σm shift resulted in a calculated LUMO energy lowering of approximately 0.15-0.20 eV, directly correlating with increased reactivity towards nucleophiles like amines and hydrides [2]. This makes 3-FPA a faster, more reactive partner in condensation and imine-forming reactions.

Physical Organic Chemistry Reactivity Substituent Effect

19F NMR Active Handle for Reaction Monitoring, Unavailable in Non-Fluorinated Analogs

3-Fluorophthalaldehyde possesses a single fluorine atom acting as a highly sensitive 19F NMR probe. 19F NMR has a receptivity (relative to 13C of 1.00) of 0.83, making it one of the most sensitive nuclei, with a broad chemical shift range and no background signal from common organic or biological samples [1]. The 19F NMR spectrum of 3-FPA shows a distinct signal, reported at -109.4 ppm, which can be used to track its consumption and the formation of fluorinated products in real-time without isotopic labeling [2]. In contrast, non-fluorinated comparators like OPA and 3-chlorophthalaldehyde lack this spectroscopic handle entirely, requiring more complex and less sensitive 1H NMR or HPLC analysis in complex reaction mixtures.

Analytical Chemistry 19F NMR Spectroscopy Reaction Monitoring

Modulation of Fluorescence Properties in Derived Isoindole Fluorophores vs. OPA Derivatives

The reaction of 3-FPA with primary amines in the presence of thiols will yield fluorinated isoindole fluorophores. It is a well-established class-level inference that fluorine substitution on aromatic fluorophores can shift absorption and emission wavelengths due to its inductive and resonance effects on the π-system [1]. While direct comparative data on the same amine is unavailable at this level, a study on 4-substituted OPA analogues demonstrates that methoxy substitution shifted the emission wavelength of the lisinopril-derived isoindole by +10 nm (from 420 nm to 430 nm) compared to the unsubstituted OPA [2]. By analogy, the electron-withdrawing fluorine of 3-FPA is predicted to cause a hypsochromic (blue) shift relative to the standard OPA-derived fluorophore, offering a uniquely tunable spectral window for multiplexed amine detection, distinct from both OPA and 4-methoxy-OPA.

Fluorophore Design Isoindole Chemistry Spectral Tuning

Precursor to 3-Fluoro-Substituted Heterocycles Unattainable from Other Isomers

3-FPA is specifically required to construct phthalazine, phthalide, or isoindole cores with a fluorine atom at a position corresponding to the 3-position of the original dialdehyde. Using the 4-fluoro isomer (CAS 89226-83-5) instead would place the fluorine at a different position on the fused heterocyclic ring, potentially altering biological activity. For instance, in the synthesis of 3-arylphthalides via palladium-catalyzed addition of arylboronic acids to phthalaldehyde, the method demonstrated tolerance for fluoro substituents on the aldehyde partner [1]. A 3-fluorophthalide product is predicted to have a distinct LogP (calculated ~1.45) compared to its 4-fluoro counterpart (calculated ~1.28), a difference of +0.17, which is significant for modulating bioavailability and target engagement in medicinal chemistry campaigns [2].

Pharmaceutical Chemistry Heterocycle Synthesis Regioselectivity

Intermediate for Fluorine-18 Radiolabeling via Isotopic Exchange, Inaccessible with Chloro-Analogs

A key advantage of 3-fluorophthalaldehyde over the more common 3-chlorophthalaldehyde analog is its potential as a precursor for 18F-radiolabeling. [18F]fluoride ion is a major positron emitter for positron emission tomography (PET), and it can be introduced into electron-deficient aromatic rings via aromatic nucleophilic substitution (SNAr) [1]. A 19F-for-18F isotopic exchange reaction is a powerful methodology for radiotracer synthesis. The presence of a fluorine atom in 3-FPA allows for direct radiofluorination via SNAr, where the fluorine atom activates the ring and can itself be displaced. In contrast, 3-chlorophthalaldehyde cannot be used for direct 18F-labeling via isotopic exchange; it would require a halogen exchange step, which is ineffective for chlorine. This positions 3-FPA as a non-radioactive 'cold' standard and a potential direct precursor for the corresponding 'hot' 18F-labeled compound, a capacity lacking in non-fluorinated or chloro-substituted phthalaldehydes.

Radiochemistry PET Imaging Isotopic Exchange

Ideal Procurement Applications for 3-Fluorophthalaldehyde Based on Differential Evidence


Synthesis of Tunable Fluorescent Probes for Multiplexed Amine Analysis

Research groups developing next-generation fluorogenic probes for bioamine detection should procure 3-FPA to create isoindole fluorophores with spectrally blue-shifted emission relative to standard OPA-based probes. As inferred from substituent effects [1] and comparative data on 4-substituted analogs [2], the fluoro substituent will provide a distinct spectral signature, enabling simultaneous quantification of multiple amines in a single sample when used in a multiplexed assay alongside OPA or 4-methoxy-OPA.

Radiosynthesis of 18F-Labeled Heterocycles for PET Imaging Agent Development

Medicinal chemistry teams focused on developing novel PET radiotracers should source 3-FPA as a key precursor. Its fluorine atom allows for the possibility of late-stage 19F/18F isotopic exchange [1]. This application is uniquely enabled by 3-FPA and cannot be replicated by the non-fluorinated OPA or its chloro analog, making 3-FPA the only viable choice for this high-value synthetic pathway.

Reaction Optimization via Real-Time 19F NMR Spectroscopy

Process chemistry laboratories aiming to develop robust, scalable synthetic routes to fluorinated heterocycles will benefit from procuring 3-FPA as a model substrate. The sensitivity of its 19F NMR signal [1] allows for rapid, interference-free monitoring of reaction kinetics, conversion, and impurity profiling, providing a significant efficiency advantage over traditional 1H NMR or HPLC methods, especially in crude reaction mixtures. This analytical handle is a specific justification for choosing 3-FPA over unlabeled OPA for method development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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